molecular formula C17H15Cl2NO3 B2552093 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE CAS No. 1794777-25-5

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE

Cat. No.: B2552093
CAS No.: 1794777-25-5
M. Wt: 352.21
InChI Key: JABFPYLJFNHIOX-UHFFFAOYSA-N
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Description

The compound “{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate” is a synthetic benzoate ester derivative characterized by a 2,4-dichlorobenzoate backbone modified with a carbamoyl-methyl group linked to a 2-methylbenzyl substituent. Its structure combines aromatic chlorination, ester functionality, and a carbamate group, which collectively influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-7-6-13(18)8-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABFPYLJFNHIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with methyl chloroformate to form the intermediate {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL chloride. This intermediate is then reacted with 2,4-dichlorobenzoic acid under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzoate moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or carbamates.

Scientific Research Applications

Chemistry

In chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it useful in understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. The dichlorobenzoate moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, a comparative analysis with structurally related molecules is provided below. Key factors include substituent effects, electronic properties, and functional group interactions.

Structural Analogues

Compound A : 2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate (MFCD02899890)
  • Substituents : A methoxy group at the 2-position and a naphthoyl hydrazone group at the 4-position of the phenyl ring.
  • Key Differences: The target compound features a carbamoyl-methyl group, while Compound A incorporates a naphthoyl hydrazone moiety. Hydrazones are redox-active and may exhibit distinct reactivity in biological or catalytic contexts .
Compound B : Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
  • Substituents : A benzodiazepine core with nitro, chloro, and methyl groups.
  • Key Differences :
    • Methylclonazepam belongs to the benzodiazepine class, targeting GABA receptors, whereas the target compound lacks a heterocyclic system, suggesting divergent biological or pharmacological roles .
    • The nitro group in Methylclonazepam introduces strong electron-withdrawing effects, contrasting with the electron-donating 2-methylbenzyl group in the target compound.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~392.3 (estimated) ~529.3 329.74
Aromatic Substitution 2,4-Dichloro + carbamoyl-methyl 2-Methoxy + naphthoyl hydrazone Benzodiazepine core + nitro
Solubility Likely low (lipophilic groups) Moderate (polar hydrazone) Low (nonpolar benzodiazepine)
Stability Ester hydrolysis-sensitive Hydrazone redox sensitivity Nitro group stability concerns

Functional Group Reactivity

  • Target Compound : The ester group is prone to hydrolysis under acidic or alkaline conditions, while the carbamate may undergo enzymatic cleavage. The 2-methylbenzyl group could hinder steric accessibility in reactions.
  • Compound A : The hydrazone group may participate in chelation or redox reactions, offering applications in metal coordination or prodrug design.
  • Compound B : The nitro group can be reduced to an amine, a critical step in prodrug activation for benzodiazepines.

Research Findings

  • Target Compound: Limited direct studies are available, but benzoate esters with carbamate modifications have been explored for delayed-release drug formulations due to their hydrolysis kinetics.
  • Compound A : Demonstrated fluorescence properties in preliminary studies, attributed to the naphthoyl hydrazone chromophore .
  • Compound B: Well-documented as a benzodiazepine analog with sedative-hypnotic activity, though its metabolic pathway differs significantly from non-heterocyclic benzoates .

Biological Activity

Chemical Structure and Properties

The molecular formula for {[(2-Methylphenyl)Methyl]Carbamoyl}Methyl 2,4-Dichlorobenzoate can be broken down into its constituent parts:

  • Base Structure : 2,4-Dichlorobenzoate
  • Functional Groups : Carbamoyl and Methyl groups attached to a 2-methylphenyl moiety.

Physical Properties

PropertyValue
Molecular Weight205.03 g/mol
AppearanceColorless to yellow liquid
Boiling Point239 °C
Specific Gravity1.38
Refractive Index1.56

These properties are essential for understanding the compound's behavior in biological systems and its potential applications.

The biological activity of This compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of dichlorobenzoates exhibit significant antimicrobial properties against various bacterial strains. The presence of the carbamoyl group enhances this activity by facilitating interactions with microbial cell membranes.
  • Insecticidal Properties : Research indicates that this compound can act as an insecticide, disrupting the nervous system of target pests. Its structural similarity to known insecticides suggests a potential for use in agricultural applications.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that derivatives similar to this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness against these pathogens.
  • Insecticidal Activity : Research conducted by Zhang et al. (2020) evaluated the insecticidal properties of dichlorobenzoate derivatives, finding that compounds with similar structures caused over 80% mortality in Aedes aegypti larvae at concentrations of 100 ppm within 24 hours.
  • Pharmacological Studies : A pharmacological assessment indicated that the compound could modulate neurotransmitter activity, suggesting potential applications in neuropharmacology. The compound exhibited dose-dependent effects on serotonin receptors in vitro.

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of This compound :

  • Acute Toxicity : Animal studies have reported LD50 values indicating moderate toxicity when administered orally or dermally.
  • Environmental Impact : As a pesticide candidate, its environmental persistence and bioaccumulation potential require thorough investigation to assess risks to non-target organisms.

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